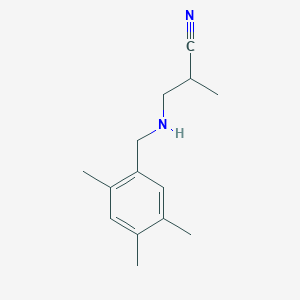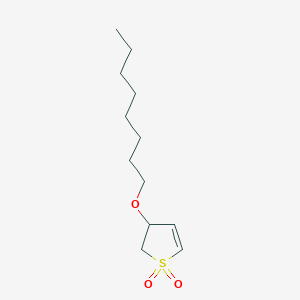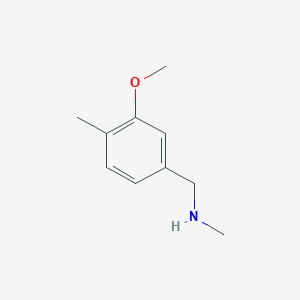
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and an amine group attached to a benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile typically involves the reaction of 2,4,5-trimethylbenzylamine with 2-methyl-3-bromopropanenitrile. The reaction is carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to reflux to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted benzylamine derivatives.
Scientific Research Applications
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The amine group can form covalent bonds with electrophilic centers in enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the benzylamine moiety.
2-Amino-5-mercapto-1,3,4-thiadiazole: A heterocyclic compound with different functional groups but similar applications in medicinal chemistry.
Uniqueness
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile is unique due to the presence of both a nitrile and an amine group attached to a benzyl ring, providing a versatile scaffold for chemical modifications and potential biological activities.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile |
InChI |
InChI=1S/C14H20N2/c1-10(7-15)8-16-9-14-6-12(3)11(2)5-13(14)4/h5-6,10,16H,8-9H2,1-4H3 |
InChI Key |
FABBTNAEXBUTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNCC(C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)

![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)








